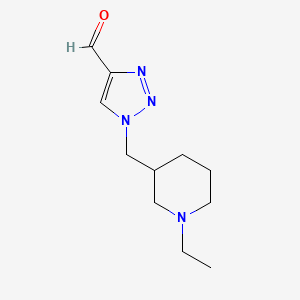
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring, a triazole ring, and an aldehyde functional group The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps
- **Introduction of Aldeh
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Formation of Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Biologische Aktivität
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (commonly referred to as ETCA) is a triazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
ETCA features a triazole ring fused with an aldehyde and an ethylpiperidine moiety. The presence of the triazole ring is significant as it is known for enhancing the pharmacological properties of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of ETCA can be attributed to several mechanisms:
- Enzyme Inhibition : ETCA interacts with various enzymes, particularly those involved in metabolic pathways. The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their catalytic functions.
- Cellular Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to modulate the activity of signaling proteins involved in apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar to other triazole derivatives, ETCA may increase ROS levels in cancer cells, leading to mitochondrial dysfunction and triggering apoptotic pathways.
Anticancer Activity
ETCA has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit proliferation in several types of cancer cells.
- Case Study : A study evaluated the effects of ETCA on human colorectal cancer cell line HCT116. The compound exhibited an IC50 value of 0.43 µM, indicating potent antiproliferative activity compared to standard treatments .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis |
| MCF-7 | 1.5 | Cell cycle arrest at G1 phase |
| PC-3 | 0.6 | ROS generation and apoptosis |
Antimicrobial Activity
ETCA has also been explored for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although specific data on its spectrum of activity is limited.
Pharmacokinetics
The pharmacokinetic profile of ETCA remains largely uncharacterized; however, the presence of the piperidine moiety suggests favorable absorption characteristics.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of ETCA. Initial findings indicate low toxicity in normal cell lines compared to cancerous cells, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLVGKPQMULJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















